REACTION_CXSMILES
|
O.O.[Sn](Cl)Cl.[CH2:6]([NH:10][C:11]1[CH:16]=[C:15]([Br:17])[CH:14]=[CH:13][C:12]=1[N+:18]([O-])=O)[CH:7]([CH3:9])[CH3:8].C(=O)(O)[O-].[Na+].[N:26]#[C:27]Br>O.C(O)C.C(OCC)(=O)C>[CH2:6]([N:10]1[C:11]2[CH:16]=[C:15]([Br:17])[CH:14]=[CH:13][C:12]=2[N:18]=[C:27]1[NH2:26])[CH:7]([CH3:9])[CH3:8] |f:0.1.2,4.5|
|
Name
|
|
Quantity
|
245.5 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
49.5 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
32.6 g
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
Stir at 70° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Add ethyl acetate (250 mL) and wash the organic phase sequentially with water (2×600 mL) and saturated aqueous sodium chloride (2×600 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the residue in ethanol (600 mL)
|
Type
|
EXTRACTION
|
Details
|
Add saturated aqueous sodium carbonate (500 mL) and extract with ethyl acetate (600 mL)
|
Type
|
WASH
|
Details
|
Wash the organic phase sequentially with water (2×400 mL) and saturated aqueous sodium chloride (2×400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
STIRRING
|
Details
|
stir for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)N1C(=NC2=C1C=C(C=C2)Br)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.7 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |